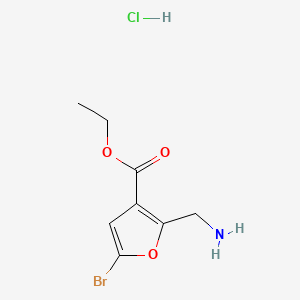
Ethyl2-(aminomethyl)-5-bromofuran-3-carboxylatehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(aminomethyl)-5-bromofuran-3-carboxylate hydrochloride is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of an ethyl ester group, an aminomethyl group, and a bromine atom attached to a furan ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(aminomethyl)-5-bromofuran-3-carboxylate hydrochloride typically involves the following steps:
Bromination: The furan ring is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Aminomethylation: The brominated furan is then subjected to aminomethylation using formaldehyde and a primary amine, such as methylamine, in the presence of a catalyst.
Esterification: The resulting aminomethylated furan is esterified with ethanol and a suitable acid catalyst to form the ethyl ester.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ethyl 2-(aminomethyl)-5-bromofuran-3-carboxylate hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Ethyl 2-(aminomethyl)-5-bromofuran-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The furan ring can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted furan derivatives.
Oxidation: Formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: Formation of tetrahydrofuran derivatives.
Hydrolysis: Formation of 2-(aminomethyl)-5-bromofuran-3-carboxylic acid.
科学研究应用
Ethyl 2-(aminomethyl)-5-bromofuran-3-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of ethyl 2-(aminomethyl)-5-bromofuran-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Ethyl 2-(aminomethyl)-5-bromofuran-3-carboxylate hydrochloride can be compared with other similar compounds such as:
Ethyl 2-(aminomethyl)-5-chlorofuran-3-carboxylate hydrochloride: Similar structure but with a chlorine atom instead of bromine.
Ethyl 2-(aminomethyl)-5-iodofuran-3-carboxylate hydrochloride: Similar structure but with an iodine atom instead of bromine.
Ethyl 2-(aminomethyl)-5-fluorofuran-3-carboxylate hydrochloride: Similar structure but with a fluorine atom instead of bromine.
These compounds share similar chemical properties but differ in their reactivity and biological activity due to the different halogen atoms.
属性
分子式 |
C8H11BrClNO3 |
|---|---|
分子量 |
284.53 g/mol |
IUPAC 名称 |
ethyl 2-(aminomethyl)-5-bromofuran-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H10BrNO3.ClH/c1-2-12-8(11)5-3-7(9)13-6(5)4-10;/h3H,2,4,10H2,1H3;1H |
InChI 键 |
ZFDFXNAJYPGIRT-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(OC(=C1)Br)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


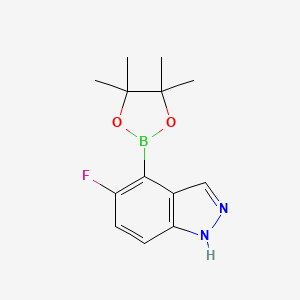

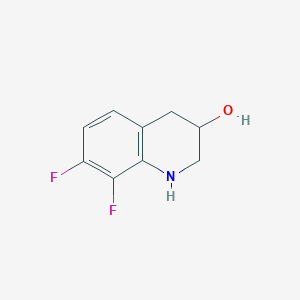
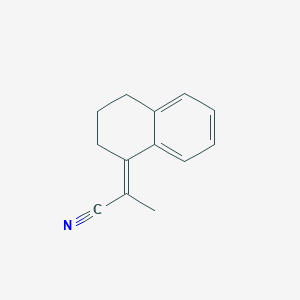
![Potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide](/img/structure/B13452318.png)
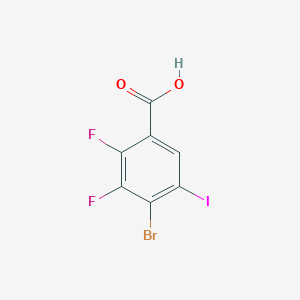
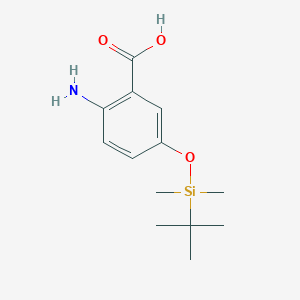
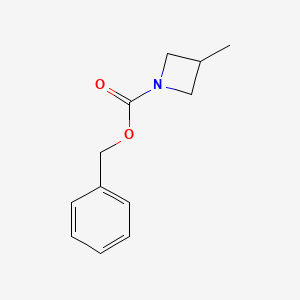
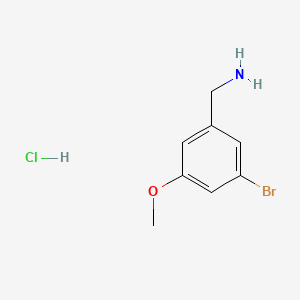
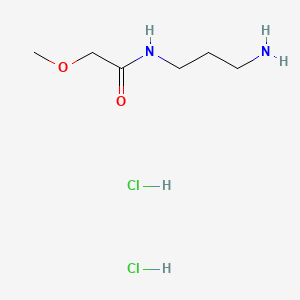
![[Cyclopropyl(4-fluorophenyl)imino-lambda6-sulfanyl]one](/img/structure/B13452354.png)
![4-(Aminomethyl)bicyclo[2.1.1]hexane-2-carbonitrile hydrochloride](/img/structure/B13452355.png)

![3,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine](/img/structure/B13452366.png)
